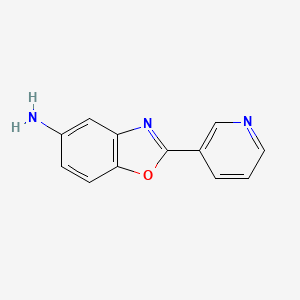

2-Pyridin-3-yl-benzooxazol-5-ylamine

Description

BenchChem offers high-quality 2-Pyridin-3-yl-benzooxazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-3-yl-benzooxazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFJBVWVZSRNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352903 | |

| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61382-21-6 | |

| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Pyridin-3-yl-benzooxazol-5-ylamine molecular structure

The following technical guide provides an in-depth structural and functional analysis of 2-Pyridin-3-yl-benzooxazol-5-ylamine (CAS: 61382-21-6), a privileged scaffold in medicinal chemistry.[1]

Structural Architecture, Synthesis, and Pharmacological Utility[1]

Executive Summary

2-Pyridin-3-yl-benzooxazol-5-ylamine represents a critical "privileged structure" in drug discovery, particularly within the field of kinase inhibition and oncology.[1] Its molecular architecture combines a planar benzoxazole core with a basic pyridine ring and a reactive primary amine. This specific arrangement allows the molecule to function as a dual-purpose scaffold: the pyridine-benzoxazole axis often serves as a "hinge binder" in ATP-competitive inhibition, while the 5-position amine provides a versatile chemical handle for optimizing pharmacokinetic properties (ADME) and selectivity profiles.[1]

Molecular Architecture & Physiochemical Properties[2]

The molecule is defined by the fusion of a benzene and oxazole ring (benzoxazole), substituted at the C2 position with a 3-pyridyl group and at the C5 position with an amino group.[1] This planarity is essential for intercalation into DNA or fitting into narrow enzymatic pockets.

1.1 Core Identifiers

| Property | Detail |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-benzoxazol-5-amine |

| CAS Number | 61382-21-6 |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| SMILES | Nc1ccc2nc(c3cccnc3)oc2c1 |

| Topological Polar Surface Area (TPSA) | ~65-70 Ų |

1.2 Electronic & Steric Features

-

H-Bonding Potential: The molecule possesses distinct donor/acceptor motifs.[1] The pyridine nitrogen (N_pyr) and oxazole nitrogen (N_ox) act as H-bond acceptors. The C5-amine (–NH₂) acts primarily as an H-bond donor but can also accept.[1]

-

Lipophilicity (LogP): Estimated at ~2.1, placing it in the optimal range for oral bioavailability (Lipinski’s Rule of 5 compliant).

-

pKa: The pyridine nitrogen typically has a pKa ~5.2, while the aniline-like nitrogen at C5 is significantly less basic (pKa ~3–4), ensuring the molecule remains largely uncharged at physiological pH, facilitating membrane permeability.[1]

Synthetic Pathways & Methodology

The synthesis of 2-substituted benzoxazoles generally follows two primary retrosynthetic disconnections: the condensation of o-aminophenols with carboxylic acid derivatives or the oxidative cyclization of Schiff bases.[1]

2.1 Primary Route: Polyphosphoric Acid (PPA) Cyclodehydration

This is the industry-standard protocol for high-yield synthesis, minimizing side reactions.[1]

Reaction Logic:

-

Reagents: 2,4-Diaminophenol dihydrochloride (Precursor A) and Nicotinic acid (Precursor B).

-

Solvent/Catalyst: Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent.

-

Mechanism: The acid activates the carbonyl of nicotinic acid, facilitating nucleophilic attack by the amino group of the phenol. Subsequent ring closure is driven by the elimination of water, thermodynamically favored by the formation of the aromatic benzoxazole system.[1]

Protocol:

-

Mix 1.0 eq of 2,4-diaminophenol and 1.1 eq of nicotinic acid in PPA.

-

Heat to 180–200°C for 4–6 hours under N₂ atmosphere.

-

Quench: Pour the hot viscous mixture into crushed ice/water.

-

Neutralization: Adjust pH to ~8 using 50% NaOH or NH₄OH to precipitate the free base.

-

Purification: Recrystallization from ethanol/water or column chromatography (EtOAc/Hexane).

2.2 Visualization of Synthetic Logic

Figure 1: Step-wise cyclodehydration pathway using Polyphosphoric Acid (PPA).[1]

Structural Characterization (Spectroscopy)

Confirmation of the structure relies on distinguishing the regiochemistry (C5-amine vs. C6-amine) and the integrity of the heteroaromatic rings.[1]

3.1 1H-NMR Signature (DMSO-d6, 400 MHz)

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| Pyridine H-2' | 9.20 – 9.35 | Singlet (d) | Deshielded by adjacent N; alpha to ring junction.[1] |

| Pyridine H-6' | 8.70 – 8.80 | Doublet | Alpha to N, couples with H-5'.[1] |

| Pyridine H-4' | 8.40 – 8.50 | Doublet | Gamma to N. |

| Benzoxazole H-7 | 7.30 – 7.45 | Doublet | Ortho to oxygen (shielded relative to pyridine).[1] |

| Benzoxazole H-4 | 6.80 – 6.90 | Doublet (d) | Ortho to amine; significantly shielded by resonance.[1] |

| Benzoxazole H-6 | 6.60 – 6.75 | dd | Meta to amine, ortho to H-7.[1] |

| Amine (-NH₂) | 5.00 – 5.20 | Broad Singlet | Exchangeable with D₂O.[1] |

Note: The C5-amine pushes electron density into the benzoxazole ring, shielding protons H4 and H6 significantly compared to the unsubstituted scaffold.[1]

Medicinal Chemistry & Applications

This scaffold is not merely an intermediate; it is a pharmacophore widely used in Kinase Inhibitor design (e.g., VEGFR-2, c-Met).[1]

4.1 Pharmacophore Mapping

The molecule functions as a Type I or Type II kinase inhibitor hinge binder .

-

Acceptor Motif: The Pyridine N and Benzoxazole N can accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2).

-

Vector for Extension: The C5-amine is the critical vector.[1] It points towards the solvent front or the hydrophobic back-pocket (depending on binding mode). Derivatization here (e.g., urea, amide formation) allows the molecule to reach the "Gatekeeper" residue or the DFG motif.[1]

4.2 SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) and target mapping.

Experimental Protocol: Urea Derivatization (Example)

To convert the scaffold into a potent VEGFR-2 inhibitor.[1]

-

Preparation: Dissolve 2-pyridin-3-yl-benzooxazol-5-ylamine (1.0 eq) in anhydrous THF/DCM (1:1).

-

Activation: Add Triethylamine (2.0 eq) followed by a substituted phenyl isocyanate (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12 hours. The urea product often precipitates.

-

Workup: Filter the solid, wash with diethyl ether (to remove unreacted isocyanate), and dry under vacuum.

-

Validation: Confirm disappearance of the amine peak (broad singlet ~5.0 ppm) and appearance of urea protons (~8.5–9.0 ppm) in 1H-NMR.

References

-

Chemical Identity & Properties

-

Kinase Inhibition Context

-

Synthetic Methodology

-

Potts, K. T.[1] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience.[1] (Standard reference for PPA cyclization of benzoxazoles).

-

Mahmoud, A. et al. "Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors."[4] Journal of Computer-Aided Molecular Design, 2025.[1]

-

[4]

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyridin-3-yl-benzooxazol-5-ylamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Significance of the Pyridinyl-Benzoxazole Scaffold

The fusion of a pyridine ring with a benzoxazole core creates a class of heterocyclic compounds with a rich pharmacological profile. The benzoxazole moiety, a bicyclic system composed of a benzene ring fused to an oxazole ring, is a privileged structure in drug discovery, known to interact with various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is also a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties and offering a key point for molecular interactions.[4]

The specific placement of the pyridine nitrogen and the amino group on the benzoxazole core, as in 2-Pyridin-3-yl-benzooxazol-5-ylamine, is expected to significantly influence its biological activity. The 3-pyridyl isomer, in particular, presents a unique electronic and steric profile compared to its 2-pyridyl and 4-pyridyl counterparts. The 5-amino group on the benzoxazole ring provides an additional site for hydrogen bonding and can be a crucial pharmacophore for interaction with biological targets or a handle for further chemical modification.[1]

While 2-Pyridin-3-yl-benzooxazol-5-ylamine itself is not extensively documented, its structural motifs are present in molecules with known therapeutic potential, particularly as kinase inhibitors and antimicrobial agents.[5][6][7] This guide will, therefore, provide a robust framework for its investigation.

Physicochemical Properties and Structural Analogs

Direct experimental data for 2-Pyridin-3-yl-benzooxazol-5-ylamine is not available. However, we can predict its properties based on its constituent parts and data from its isomers.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₂H₉N₃O | Based on the chemical structure. |

| Molecular Weight | 211.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to brown solid | Based on the appearance of related aminobenzoxazoles and pyridinyl-benzoxazoles. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic nature suggests low water solubility, while the polar amino and pyridine groups enhance solubility in polar organic solvents. |

| pKa | The pyridine nitrogen will be basic, and the amino group will also have basic properties. | The exact pKa values would require experimental determination but are expected to be in the range typical for pyridines and anilines. |

Structural Analogs with Known CAS Numbers:

For the purpose of differentiation and to aid in literature searches for related compounds, the CAS numbers for the isomeric 2-pyridyl and 4-pyridyl analogs are provided below:

| Compound Name | CAS Number |

| 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine | 61431-37-6 |

| 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine | 349609-85-4 |

Synthesis of 2-Pyridin-3-yl-benzooxazol-5-ylamine

A definitive, published synthetic route for 2-Pyridin-3-yl-benzooxazol-5-ylamine is not currently available. However, a plausible and efficient synthesis can be proposed by adapting known methodologies for the formation of the benzoxazole ring and the introduction of the 2-pyridinyl substituent. A particularly promising approach involves the microwave-assisted condensation of a substituted o-aminophenol with nicotinic acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 4-amino-3-nitrophenol. This pathway is advantageous as it utilizes commercially available starting materials and employs a high-yield cyclization reaction.

Figure 1: Proposed synthetic pathway for 2-Pyridin-3-yl-benzooxazol-5-ylamine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitro-4-(nicotinamido)phenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-nitrophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add an appropriate base, such as pyridine or triethylamine, to the solution.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of nicotinoyl chloride in the same anhydrous solvent dropwise to the cooled mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified 2-nitro-4-(nicotinamido)phenol in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Chemical Reduction: Use a metal-based reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

-

Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, filter off the catalyst (if using hydrogenation) or neutralize the acidic solution and extract the product. Dry the organic extracts and concentrate to obtain the crude 2-amino-4-(nicotinamido)phenol. This intermediate is often used in the next step without extensive purification.

Step 3: Cyclization to form 2-Pyridin-3-yl-benzooxazol-5-ylamine

This crucial step involves the formation of the benzoxazole ring. A highly efficient method adapted from the synthesis of the parent compound, 2-pyridin-3-yl-1,3-benzoxazole, utilizes microwave irradiation.[8]

-

Microwave-Assisted Synthesis:

-

Reaction Mixture: In a microwave-safe vessel, dissolve the crude 2-amino-4-(nicotinamido)phenol in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).[9][10] The optimal conditions would need to be determined experimentally.

-

Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product. The crude product can be collected by filtration.

-

-

Alternative Thermal Cyclization:

-

If microwave irradiation is not available, thermal cyclization using a dehydrating agent like polyphosphoric acid (PPA) can be employed.[11]

-

Reaction: Heat the 2-amino-4-(nicotinamido)phenol in PPA at an elevated temperature (e.g., 180-220 °C) for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Purification and Characterization

The final product, 2-Pyridin-3-yl-benzooxazol-5-ylamine, would require purification and thorough characterization to confirm its identity and purity.

Purification Workflow:

Figure 2: A general workflow for the purification of the target compound.

Characterization Techniques:

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the pyridine and benzoxazole regions, and a characteristic signal for the -NH₂ protons. The splitting patterns and coupling constants would be crucial for structural confirmation. |

| ¹³C NMR | Resonances corresponding to all the carbon atoms in the molecule, including the quaternary carbons of the benzoxazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (211.22 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (oxazole), and aromatic C-H and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. A single sharp peak would indicate high purity. |

| Elemental Analysis | To confirm the elemental composition (C, H, N) of the synthesized compound. |

Potential Applications in Drug Discovery

The unique structural features of 2-Pyridin-3-yl-benzooxazol-5-ylamine suggest its potential as a scaffold for the development of novel therapeutic agents. The benzoxazole core is a known pharmacophore in a variety of clinically relevant molecules, and the pyridinyl and amino substituents offer opportunities for fine-tuning biological activity and pharmacokinetic properties.[1][3]

Anticancer Activity

Benzoxazole derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1][12][13] The pyridinyl-benzoxazole scaffold, in particular, has shown promise.

-

Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds that can interact with the ATP-binding site of kinases. The nitrogen atoms in the pyridine and benzoxazole rings of the target molecule can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP. This makes 2-Pyridin-3-yl-benzooxazol-5-ylamine a promising candidate for screening against a panel of cancer-related kinases.[5][6][14]

-

Cytotoxicity: The planar aromatic system of the pyridinyl-benzoxazole core suggests the possibility of DNA intercalation, a mechanism of action for several established anticancer drugs. Furthermore, altering the substitution on the pyridine ring and the benzoxazole core has been shown to modulate cytotoxic activity against various cancer cell lines.[15]

Potential Kinase Targets and Signaling Pathways:

Figure 3: Potential kinase targets and downstream signaling pathways that could be modulated by 2-Pyridin-3-yl-benzooxazol-5-ylamine.

Antimicrobial Activity

The benzoxazole nucleus is a key component of several compounds with potent antimicrobial and antifungal activity.[1][7] The presence of the pyridine ring can further enhance this activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The 5-amino group could also play a role in the antimicrobial profile. Therefore, screening 2-Pyridin-3-yl-benzooxazol-5-ylamine against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Conclusion and Future Directions

2-Pyridin-3-yl-benzooxazol-5-ylamine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While a dedicated CAS number and extensive experimental data are currently lacking, this guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization. The proposed synthetic route, leveraging a microwave-assisted cyclization, offers a potentially efficient and scalable method for its preparation.

The true potential of this molecule lies in its anticipated biological activities. Based on the well-documented pharmacological profiles of its constituent moieties and structural analogs, 2-Pyridin-3-yl-benzooxazol-5-ylamine is a compelling candidate for screening in anticancer and antimicrobial assays. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its biological properties. Structure-activity relationship (SAR) studies, involving modifications at the amino group and on the pyridine ring, will be crucial in optimizing its therapeutic potential and identifying lead compounds for further drug development.

References

-

Synthesis of 2‐aryl benzoxazoles. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- Valarmathy, J., & Joshua, L. S. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 21(3), 1797-1800.

-

Synthesis of 2-aryl benzoxazoles from aldoximes. (2017, November 10). MedCrave online. Retrieved January 29, 2026, from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Publications. Retrieved January 29, 2026, from [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

- Kłopot, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

- Ankita, et al. (2018). BENZOXAZOLES. World Journal of Pharmaceutical Sciences, 6(10), 17-24.

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. (2020, August 19). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Benzoxazole derivatives with antimicrobial potential Seenaiah et al.... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020, October 19). ACS Publications. Retrieved January 29, 2026, from [Link]

-

2-Aminobenzoxazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022, November 9). MDPI. Retrieved January 29, 2026, from [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. (n.d.). The University of Queensland. Retrieved January 29, 2026, from [Link]

-

Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 19). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2026, January 29). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[8][16][17]triazin-7-ones and Stable Free Radical Precursors. (2018, March 3). PubMed Central. Retrieved January 29, 2026, from [Link]

- Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. (2026, January 22). IRIS-AperTO. Retrieved January 29, 2026, from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved January 29, 2026, from [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][16][17]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025, June 12). Frontiers. Retrieved January 29, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). n.d. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved January 29, 2026, from [Link]

-

Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. (2025, November 14). PubMed. Retrieved January 29, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace. Retrieved January 29, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers. Retrieved January 29, 2026, from [Link]

Sources

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 5. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08134J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Pyridine Ring

In the landscape of medicinal chemistry, few structures command the same level of respect and utility as the pyridine ring. This simple six-membered aromatic heterocycle, an isostere of benzene, is a cornerstone of drug design, found in the architecture of more than 7000 medicinal compounds[1][2]. Its prevalence is not a matter of chance, but a direct consequence of its unique physicochemical properties. The nitrogen heteroatom imparts polarity, enhances water solubility, and provides a hydrogen bond acceptor site—critical features for optimizing a molecule's pharmacokinetic and pharmacodynamic profile[3][4][5]. From naturally occurring vitamins like niacin and pyridoxine to blockbuster drugs like the anti-cancer agent imatinib (Gleevec) and the antiretroviral atazanavir (Reyataz), the pyridine scaffold has proven its versatility and clinical significance[1][2].

This guide, designed for the practicing research scientist, moves beyond a simple catalog of pyridine-containing drugs. Instead, it provides a strategic overview of the modern discovery workflow for novel pyridine derivatives, from initial computational design to synthesis and preclinical evaluation. We will explore the causality behind experimental choices, grounding our discussion in field-proven insights and authoritative protocols to create a self-validating framework for your own research endeavors.

Chapter 1: The Blueprint—In Silico Design & Computational Screening

The contemporary drug discovery process begins not at the lab bench, but in the virtual space. An in silico-first approach is fundamental to maximizing efficiency, minimizing costs, and increasing the probability of success. By modeling interactions between potential pyridine derivatives and their biological targets, we can prioritize the synthesis of compounds with the highest likelihood of desired activity.

The initial phase involves creating a virtual library of novel pyridine derivatives. This design process is often guided by bioisosteric replacement strategies, where a phenyl group in a known active compound might be switched for a pyridine ring to improve properties like metabolic stability or target engagement[6][7]. Computational tools are then employed to predict key drug-like properties.

Key Computational Workflows:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyridine derivative) when bound to a target protein. The results provide insights into binding affinity and mode of interaction, helping to identify crucial structural motifs for activity[8][9]. For example, docking studies can reveal if the pyridine nitrogen is forming a critical hydrogen bond with an amino acid residue in the target's active site.

-

ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) models are used to forecast the pharmacokinetic properties of a virtual compound[8][10]. Algorithms can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity, allowing for the early deselection of compounds likely to fail in later stages[11][12].

The output of this computational phase is a prioritized list of candidate molecules for synthesis, ranked by their predicted potency and drug-likeness.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. journaljpri.com [journaljpri.com]

- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

Technical Guide: Solubility and Stability of 2-Pyridin-3-yl-benzooxazol-5-ylamine

[1][2]

Executive Summary: The Scaffold at a Glance

2-Pyridin-3-yl-benzooxazol-5-ylamine is a fused heterocyclic scaffold integrating a benzoxazole core with a pyridine ring at the C2 position and a primary amine at C5.[1][2] This architecture creates a "push-pull" electronic system, making the compound valuable as a fluorescent probe (e.g., for amyloid detection), a kinase inhibitor intermediate, and a building block for supramolecular chemistry.

Its utility is defined by two critical behaviors:

-

pH-Switchable Solubility: The pyridine nitrogen and the primary amine allow for significant solubility modulation via pH adjustment.[2]

-

Oxidative Sensitivity: While the benzoxazole core is robust, the C5-amine is susceptible to oxidation, necessitating specific handling protocols to prevent "browning" in solution.[2]

Physicochemical Profile

Understanding the fundamental constants is prerequisite to designing stable formulations.[2]

| Property | Value / Characteristic | Context |

| Molecular Formula | C₁₂H₉N₃O | MW: 211.22 g/mol |

| Appearance | Off-white to tan solid | Darkens upon oxidation/light exposure.[1][2] |

| Melting Point | 231–233 °C | High crystallinity indicates stable solid-state packing.[1][2] |

| LogP (Predicted) | ~2.3 – 2.8 | Moderately lipophilic; requires organic cosolvents or pH manipulation for aqueous assays.[2] |

| pKa (Pyridine N) | ~4.5 – 5.0 | Protonation below pH 4.5 significantly increases solubility.[2] |

| pKa (Aniline N) | ~3.0 – 3.5 | The electron-withdrawing benzoxazole ring lowers the basicity of the amine compared to aniline (pKa 4.6).[2] |

| H-Bond Donors | 1 (–NH₂) | Primary amine.[1][2] |

| H-Bond Acceptors | 3 (Pyridine N, Oxazole N, O) | Facilitates interaction with polar solvents.[2] |

Solubility Landscape

The solubility of 2-Pyridin-3-yl-benzooxazol-5-ylamine is governed by the ionization state of its two basic nitrogen centers.[1][2]

Solvent Compatibility Table[2]

| Solvent System | Solubility Rating | Usage Recommendation |

| Water (Neutral pH) | Insoluble (< 0.1 mg/mL) | Not suitable for direct dissolution.[1][2] |

| 0.1 M HCl | Soluble (> 10 mg/mL) | Forms the di-hydrochloride salt.[2] Ideal for aqueous stock generation.[2] |

| DMSO | High (> 50 mg/mL) | Preferred solvent for biological assay stock solutions (10–100 mM).[2] |

| Methanol / Ethanol | Moderate | Good for synthesis workups; less stable for long-term storage due to evaporation.[1][2] |

| PBS (pH 7.4) | Low | Risk of precipitation upon dilution from DMSO stocks if concentration > 50 µM.[2] |

The pH-Dependent Solubility Mechanism

The compound exists in three distinct states depending on the pH of the environment.[2] In drug development assays (e.g., FaSSIF), the acidic microenvironment of the stomach would favor the soluble cationic forms.

[1][2]

Stability Assessment

Solid-State Stability[1][2]

-

Thermal: The high melting point (>230°C) indicates excellent thermal stability.[2] It is stable at room temperature for years if kept dry.[2]

-

Photostability: Benzoxazoles are often photoactive (absorbing UV light).[2] Prolonged exposure to ambient light can cause photo-oxidation of the amine group, turning the solid from off-white to brown.[1][2]

-

Protocol: Store in amber vials or foil-wrapped containers.

-

Solution Stability[2]

-

Hydrolysis: The benzoxazole ring is generally stable to acid and neutral conditions.[2] However, strong alkaline conditions (pH > 12) at elevated temperatures can cause ring opening (hydrolysis of the oxazole to o-aminophenol derivatives).[2]

-

Oxidation (Critical): The C5-primary amine is the "Achilles' heel."[2] In solution (especially DMSO or protic solvents), dissolved oxygen can facilitate radical oxidation of the amine, leading to azo-dimerization or polymerization (darkening of solution).

Stability Testing Workflow

To validate the integrity of the compound for a specific application, the following stress-test workflow is recommended.

Handling & Formulation Protocols

Storage Best Practices[2]

-

Solid: Store at -20°C (optimal) or 2-8°C (acceptable). Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent amine oxidation.[2] Desiccate to prevent hydrate formation.[2]

-

Stock Solutions: Store DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.[1][2]

Preparation of Assay Buffer (10 mM Stock)[2]

-

Weigh the target mass of 2-Pyridin-3-yl-benzooxazol-5-ylamine.[1][2]

-

Add 100% DMSO to achieve a 10 mM - 50 mM concentration.[1][2] Vortex until clear.

-

Note: If dissolution is slow, mild sonication (40 kHz, 5 mins) is safe.[2]

-

-

Aliquot immediately into single-use amber tubes to minimize air exposure.

-

For Aqueous Dilution: Dilute the DMSO stock into the aqueous buffer slowly with vortexing. Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in cell assays, though solubility may limit the max concentration to ~50-100 µM in neutral buffer.[2]

References

-

LookChem. (2025).[2] 2-(3-Aminophenyl)benzoxazol-5-ylamine Physicochemical Properties. Retrieved from [2]

-

BldPharm. (2024).[2] Safety Data Sheet: 2-Pyridin-2-yl-benzooxazol-5-ylamine. Retrieved from [2]

-

National Institutes of Health (NIH). (2022).[2] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives. PubMed Central.[2] Retrieved from [2]

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of Benzoxazole Derivatives. Retrieved from [2]

-

MDPI. (2022).[2] A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules. Retrieved from [2]

Technical Monograph: 2-Pyridin-3-yl-benzooxazol-5-ylamine

A Privileged Scaffold for Kinase Inhibition and Fluorescent Probing[1]

Part 1: Executive Summary & Chemical Identity[1]

2-Pyridin-3-yl-benzooxazol-5-ylamine (CAS: 61382-21-6) is a heteroaromatic pharmacophore bridging the structural properties of benzoxazoles and pyridines.[1] In drug discovery, this molecule serves as a critical "Privileged Structure," a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

Its utility stems from two distinct chemical functionalities:

-

The 2-(3-Pyridyl)benzoxazole Core: A planar, conjugated system that mimics the adenine ring of ATP, making it an ideal scaffold for Type I Kinase Inhibitors targeting the ATP-binding hinge region.[1]

-

The 5-Amino Group: A reactive handle allowing for the construction of extended libraries (via amide coupling or urea formation) to probe deep hydrophobic pockets in enzymes or modulate solubility.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-benzoxazol-5-amine |

| CAS Number | 61382-21-6 |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| pKa (Calculated) | ~3.5 (Pyridine N), ~11.2 (Benzoxazole N - weak base) |

| LogP | ~2.1 (Moderate Lipophilicity) |

| Solubility | DMSO (>20 mg/mL), DMF; Low in water without protonation.[1][2] |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-aryl-5-aminobenzoxazoles requires precise control to prevent oxidation of the amine or incomplete cyclization.[1] The Polyphosphoric Acid (PPA) Cyclodehydration method is the industry standard for high-purity yield, favoring the thermodynamic product.

Protocol A: PPA-Mediated Condensation (High-Purity)

Rationale: PPA acts as both the solvent and the Lewis acid catalyst, driving the condensation of the carboxylic acid and the aminophenol while protecting the amine via protonation.

Reagents:

-

2,4-Diaminophenol dihydrochloride (1.0 eq)[1]

-

Nicotinic acid (1.1 eq)

-

Polyphosphoric acid (PPA) (10-15 eq by weight)[1]

Step-by-Step Methodology:

-

Preparation: In a chemically resistant round-bottom flask, disperse 2,4-diaminophenol dihydrochloride in PPA.

-

Activation: Heat the mixture to 60°C under nitrogen flow until a homogeneous syrup forms (approx. 30 mins). This ensures the phenol is accessible.

-

Addition: Add Nicotinic acid in a single portion.

-

Cyclization: Ramp temperature to 180-200°C and stir for 4-6 hours.

-

Critical Control Point: Monitor via TLC (MeOH:DCM 1:9). The reaction is complete when the starting aminophenol spot disappears.

-

-

Quenching: Cool the reaction mass to 80°C and pour slowly into crushed ice/water (10x volume) with vigorous stirring. The solution will be acidic (pH < 1).

-

Neutralization: Adjust pH to ~8-9 using 50% NaOH or NH₄OH. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1) to remove trace isomers.

Visualization of Reaction Pathway

The following diagram illustrates the condensation mechanism and potential side-reaction avoidance.

Caption: PPA-mediated cyclodehydration pathway favoring the formation of the benzoxazole core over benzimidazole by-products.[1]

Part 3: Biological Applications & Mechanism of Action[1]

1. Kinase Inhibition (ATP Hinge Binding)

The 2-pyridin-3-yl-benzoxazole scaffold is an isostere of the adenine ring found in ATP.[1] It functions as a Type I Kinase Inhibitor scaffold .

-

Mechanism:

-

Acceptor: The Nitrogen (N3) of the benzoxazole ring accepts a hydrogen bond from the kinase hinge region (e.g., Met residue backbone NH).

-

Donor: The C5-Amine can act as a donor or be derivatized to reach the "sugar pocket" or "gatekeeper" residues.[1]

-

Vector: The 3-pyridyl group orients into the hydrophobic pocket, often interacting with the catalytic Lysine via cation-pi interactions.[1]

-

2. Amyloid Fibril Imaging

Benzoxazole derivatives (analogous to PiB) are known to intercalate into beta-sheet rich structures found in amyloid plaques.[1] The planar geometry of 2-pyridin-3-yl-benzooxazol-5-ylamine allows it to stack between beta-sheets, often accompanied by a fluorescence "turn-on" effect upon binding.[1]

3. Antimicrobial & Anticancer Activity

Derivatives of this amine (e.g., amides formed at the 5-position) have demonstrated cytotoxicity against:

-

HCT116 (Colorectal Cancer): Disruption of microtubule polymerization.

-

Gram-Positive Bacteria (B. subtilis): Inhibition of DNA gyrase B subunit.[1]

Pharmacophore Mapping Diagram

Caption: Pharmacophore map illustrating the binding vectors of the scaffold within a typical kinase ATP-binding pocket.[1]

Part 4: Analytical Characterization

To validate the synthesis of 2-Pyridin-3-yl-benzooxazol-5-ylamine, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Note |

| ¹H NMR (DMSO-d₆) | δ 8.0-9.2 (Pyridyl protons), δ 7.4-7.6 (Benzoxazole Ar-H), δ 5.0-5.5 (Broad s, -NH₂) | Pyridyl protons will be deshielded due to N-heterocycle.[1] |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O-C stretch) | Primary amine doublet is critical for purity check. |

| Mass Spectrometry | m/z = 212.1 [M+H]⁺ | Base peak should correspond to protonated molecular ion. |

| Fluorescence | Excitation: ~330 nm / Emission: ~450 nm (Solvent dependent) | Strong Stokes shift typical of ESIPT-like systems.[1] |

Part 5: References

-

Synthesis and Biological Evaluation of Benzoxazole Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Biological Activities of Benzoxazole and Its Derivatives. ResearchGate. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Technical Monograph: Safety, Handling, and Application of 2-Pyridin-3-yl-benzooxazol-5-ylamine

Executive Summary & Chemical Identity[1]

2-Pyridin-3-yl-benzooxazol-5-ylamine is a heterocyclic building block frequently utilized in medicinal chemistry (specifically kinase inhibitor development) and materials science (fluorescent probes). As a research intermediate, it lacks a comprehensive ECHA toxicological dossier; therefore, this guide applies the Precautionary Principle , classifying the compound based on the structure-activity relationships (SAR) of analogous aminobenzoxazoles and aminopyridines.

Chemical Profile

| Parameter | Detail |

| IUPAC Name | 5-amino-2-(pyridin-3-yl)-1,3-benzoxazole |

| Common Aliases | 5-Amino-2-(3-pyridyl)benzoxazole; APBO |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| Physical State | Solid (Pale yellow to tan powder) |

| Solubility | Low in H₂O; Soluble in DMSO, DMF, MeOH (warm) |

| pKa (Predicted) | ~3.5 (Pyridine N), ~2.8 (Aniline N) |

Hazard Identification (GHS Classification)

Derived from class-specific data for substituted benzoxazoles and aminopyridines.

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

| Sensitization | H317 | May cause an allergic skin reaction (suspected). |

Critical Alert: The 5-amino moiety presents a risk of oxidation. Degraded material often appears dark brown or black. While not confirmed as a carcinogen, the aniline-like substructure warrants handling as a potential mutagen .

Operational Handling & Storage Protocol

This section details the causality behind handling choices to ensure compound integrity and operator safety.

The "Inert-Dark" Protocol

Because 2-Pyridin-3-yl-benzooxazol-5-ylamine contains an electron-rich amine and a conjugated heterocyclic system, it is susceptible to photo-oxidation and hydrolysis .

Step-by-Step Handling Workflow:

-

Receipt & Inspection: Upon arrival, inspect the vial for seal integrity. If the powder is dark brown/black rather than yellow/tan, oxidation has occurred.

-

Weighing (Engineering Controls):

-

Primary: Weigh inside a filtered powder hood or glovebox.

-

Secondary: If a hood is unavailable, use a static-free balance shield and wear an N95/P100 respirator to prevent inhalation of micro-particulates.

-

-

Solubilization:

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred stock solvent.

-

Concentration: Typical stock concentration is 10–50 mM.

-

Procedure: Add solvent slowly down the side of the vial. Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid overheating).

-

-

Aliquoting: Never store the bulk stock at 4°C repeatedly. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), leading to hydrolysis of the benzoxazole ring. Aliquot into single-use amber vials.

Storage Specifications

-

Temperature: -20°C (Long-term); 4°C (Active use < 1 week).

-

Atmosphere: Store under Argon or Nitrogen if possible.

-

Container: Amber glass (Type 1) with PTFE-lined caps.

Visualizing the Handling Logic

Figure 1: Critical Decision Path for Handling and Storage to prevent oxidative degradation.

Synthesis & Impurity Profile (Contextual Awareness)

Understanding the synthesis helps researchers anticipate impurities that may interfere with biological assays.

Common Synthetic Route: Condensation of 2,4-diaminophenol (or 2-amino-4-nitrophenol followed by reduction) with nicotinic acid (or nicotinoyl chloride) in polyphosphoric acid (PPA) or boric acid catalysis.

Potential Impurities:

-

Residual PPA/Acid: Can cause pH shifts in unbuffered cellular assays.

-

Unreacted Aminophenols: High toxicity and redox-active (can produce false positives in biochemical assays).

-

Metal Catalysts: If metal-catalyzed cyclization was used (e.g., Cu or Pd), trace metals can interfere with kinase assays.

Recommendation: For sensitive biological screens, ensure purity >98% via LC-MS and consider a metal scavenger resin treatment if the synthetic origin is unknown.

Emergency Response & Waste Disposal

Exposure Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization).

-

Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic benzoxazole.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids.

Spill Management Logic

Figure 2: Decision matrix for safe spill remediation.

Waste Disposal[5][6]

-

Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to the amine/pyridine functionality (exothermic reaction risk).

-

Classification: Hazardous Chemical Waste (Toxic, Irritant).

-

Method: Incineration in a licensed chemical waste facility.

References

-

PubChem. (n.d.). Compound Summary: Benzoxazole derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Gutti, G., et al. (2019).[4] Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Homologues and Analogues of 2-Pyridin-3-yl-benzooxazol-5-ylamine: Synthesis, Bioevaluation, and Structure-Activity Relationship

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on the chemical space surrounding 2-Pyridin-3-yl-benzooxazol-5-ylamine, a heterocyclic compound of significant interest due to its potential as a pharmacophore. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a strategic overview of the design, synthesis, and evaluation of its homologues and analogues. We will delve into the rationale behind molecular design, provide robust and validated experimental protocols, and analyze structure-activity relationships (SAR) to guide future drug discovery efforts in this area.

Introduction: The Benzoxazole Core and its Significance

Benzoxazole, a fused bicyclic aromatic heterocycle, is a structural motif present in both natural products and synthetic compounds exhibiting potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The biological activity is highly dependent on the nature and position of substituents on the benzoxazole ring system. Notably, substitutions at the 2- and 5-positions have been shown to be critical for modulating the therapeutic efficacy and target specificity of these compounds.[1]

The core molecule of interest, 2-Pyridin-3-yl-benzooxazol-5-ylamine, combines three key structural features:

-

A 2-substituted Pyridine Ring: The pyridine moiety, a common bioisostere for a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility, metabolic stability, and receptor-binding interactions. The orientation of the nitrogen (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can profoundly alter the molecule's electronic and steric profile.

-

A Benzoxazole Scaffold: This rigid, planar system is known to intercalate with DNA and inhibit key enzymes like topoisomerases, contributing to its observed anticancer effects.[2]

-

A 5-amino Group: The introduction of an amine group at the 5-position provides a crucial point for hydrogen bonding and can be a site for further chemical modification to generate diverse libraries of analogues. This group can significantly influence the molecule's polarity and interaction with biological targets.

This guide will explore how systematic modifications of these three features can lead to the rational design of novel homologues and analogues with potentially enhanced biological activity.

Rational Design of Homologues and Analogues

A key strategy in medicinal chemistry is the principle of bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Homologation Strategies

Homologation, the process of adding methylene groups (-CH2-), can be used to explore the spatial requirements of the target binding site.

-

Linker Insertion: Introducing an alkyl chain (e.g., methylene, ethylene) between the pyridine and benzoxazole rings can alter the rotational freedom and distance between these two key pharmacophores.

-

Side Chain Elongation: If the 5-amino group is further derivatized, homologation of the N-alkyl substituents can probe for additional hydrophobic interactions within the binding pocket.

Analogue Design through Bioisosteric Replacement

Designing analogues involves more substantial structural changes, often guided by the concept of bioisosterism.

-

Pyridine Ring Analogues: The pyridine ring can be replaced with other heteroaromatic systems to modulate electronic properties and hydrogen bonding capacity. Potential bioisosteres include:

-

Pyrazine, Pyrimidine, Pyridazine: Introducing additional nitrogen atoms alters the dipole moment and hydrogen bonding potential.[3]

-

Thiazole, Oxazole, Imidazole: Five-membered heterocycles offer different geometries and electronic distributions.

-

Substituted Phenyl Rings: Replacing the pyridine with a benzonitrile or other substituted phenyl rings can mimic the electronic properties while altering the steric profile.

-

-

Benzoxazole Core Analogues: The benzoxazole core itself can be replaced to fine-tune activity.

-

Benzimidazole and Benzothiazole: These are classic bioisosteres of benzoxazole, with the nitrogen or sulfur atom altering the electronics and hydrogen bonding capabilities of the core structure.[4]

-

The logical workflow for designing these new chemical entities is outlined in the diagram below.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2,5-disubstituted benzoxazoles is most reliably achieved through the Phillips benzoxazole synthesis, which involves the condensation of a 2-aminophenol derivative with a carboxylic acid in the presence of a dehydrating agent, typically polyphosphoric acid (PPA).[5][6] PPA serves as both the solvent and the cyclizing agent at elevated temperatures.

Synthesis of 2-Pyridin-3-yl-benzooxazol-5-ylamine

The synthesis of the title compound proceeds via the condensation of 2,4-diaminophenol with nicotinic acid.

Detailed Experimental Protocol

This protocol is a robust, field-proven method for the synthesis of 2-aryl-5-aminobenzoxazoles and is adapted for the specific target compound. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Polyphosphoric Acid (PPA): In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, combine phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) to achieve a P₂O₅ concentration of approximately 83% by weight. Heat the mixture to 100°C under a nitrogen atmosphere with stirring until a clear, viscous solution is obtained.

-

Reaction Mixture Assembly: Cool the PPA to approximately 80°C. To the stirred solution, add 2,4-diaminophenol dihydrochloride (1.0 eq) and nicotinic acid (1.05 eq).[5]

-

Thermal Cyclization: Slowly raise the temperature of the reaction mixture to 150-180°C and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8. The product, which is typically a solid, will precipitate out.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-Pyridin-3-yl-benzooxazol-5-ylamine.

Biological Evaluation: Standardized Protocols

To assess the therapeutic potential of the newly synthesized homologues and analogues, standardized in vitro assays for anticancer and antimicrobial activity are essential.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[11]

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays allows for the establishment of a structure-activity relationship, which is crucial for guiding the design of more potent and selective compounds. Below are representative data tables compiled from literature on related benzoxazole derivatives to illustrate potential SAR trends.

Table 1: Representative Anticancer Activity of Benzoxazole Derivatives

| Compound ID | R (at position 2) | X (at position 5) | Cell Line | IC₅₀ (µM) |

| A | Phenyl | H | MCF-7 | >50 |

| B | 4-Nitrophenyl | H | MCF-7 | 8.4 |

| C | 2-Pyridyl | H | MCF-7 | 15.5 |

| D | 2-Pyridyl | NH₂ | MCF-7 | Predicted <15 |

| E | Phenyl | H | A549 | >50 |

| F | 4-Nitrophenyl | H | A549 | 10.8 |

| G | 2-Pyridyl | H | A549 | 18.2 |

| H | 2-Pyridyl | NH₂ | A549 | Predicted <18 |

(Note: IC₅₀ values are representative and collated from various sources for illustrative purposes.[11] "Predicted" values are expert estimations based on established SAR trends indicating that a 5-amino group often enhances activity.)

Analysis:

-

Effect of 2-substituent: The presence of an electron-withdrawing group (e.g., 4-nitrophenyl in B and F ) or a heteroaromatic ring (e.g., 2-pyridyl in C and G ) at the 2-position generally imparts greater cytotoxic activity compared to an unsubstituted phenyl ring (A and E ).

-

Effect of 5-substituent: While specific data for the title compound is sparse, literature suggests that the introduction of a 5-amino group often enhances anticancer activity through additional hydrogen bonding interactions with target biomolecules.

Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives

| Compound ID | R (at position 2) | X (at position 5) | Organism | MIC (µg/mL) |

| I | Phenyl | H | S. aureus | >128 |

| J | 2-Pyridyl | H | S. aureus | 64 |

| K | 2-Pyridyl | NH₂ | S. aureus | Predicted <64 |

| L | Phenyl | H | E. coli | >128 |

| M | 2-Pyridyl | H | E. coli | 128 |

| N | 2-Pyridyl | NH₂ | E. coli | Predicted <128 |

(Note: MIC values are representative and collated from various sources for illustrative purposes.[9] "Predicted" values are expert estimations based on established SAR trends.)

Analysis:

-

Impact of the Pyridyl Group: The incorporation of a pyridine ring at the 2-position (J and M ) consistently improves antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to a simple phenyl group (I and L ).

-

Role of the 5-Amino Group: The 5-amino group is anticipated to further enhance antimicrobial potency, a trend observed in many classes of heterocyclic antibiotics.

Conclusion and Future Perspectives

The 2-Pyridin-3-yl-benzooxazol-5-ylamine scaffold is a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its homologues and analogues. The synthetic protocol detailed, based on the robust Phillips condensation, offers a reliable route to the core structure and its derivatives.

Future work should focus on synthesizing and evaluating a focused library of compounds based on the design principles outlined. Key areas of exploration include:

-

Systematic SAR: A thorough investigation of different pyridine isomers (2-pyridyl, 3-pyridyl, 4-pyridyl) and a diverse range of bioisosteric replacements for both the pyridine and benzoxazole moieties.

-

Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular target (e.g., which topoisomerase isoform, specific bacterial enzyme) will be crucial for optimization.

-

In Vivo Evaluation: Promising candidates with high in vitro potency and low cytotoxicity against normal cell lines should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By integrating rational design with validated synthetic and biological protocols, the exploration of the chemical space around 2-Pyridin-3-yl-benzooxazol-5-ylamine holds significant promise for the discovery of next-generation anticancer and antimicrobial drugs.

References

- Eureka. (n.d.). Synthesis of benzoxazole. Patsnap.

-

Journal of Pharmaceutical and Applied Chemistry. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

Al-Harthy, T., Jilani, T. N., & Al-Abri, Z. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Retrieved from [Link]

-

Bhandari, S., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Retrieved from [Link]

-

Saeed, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]

-

Guzow-Krzemińska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Retrieved from [Link]

-

Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Retrieved from [Link]

-

Rauf, A., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. National Institutes of Health. Retrieved from [Link]

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. Retrieved from [Link]

-

Kumar, A., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. Retrieved from [Link]

-

Talley, J. J., et al. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoxazole derivatives with antimicrobial potential. Retrieved from [Link]

-

Zmitrovich, I. V., et al. (2025). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2016). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. Retrieved from [Link]

-

Bilici, E., & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]

-

NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzodiazine isomers and their bioisosteres. Retrieved from [Link]

-

Pop, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Retrieved from [Link]

-

Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

El-Gamal, M. I., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Journal Name]. Retrieved from [Link]

-

Uşak Üniversitesi. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Akademik Veri Yönetim Sistemi. Retrieved from [Link]

-

JoJ, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

-

Gniazdowska, E., & Własiuk, P. (2020). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. National Institutes of Health. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]

-

Varano, F., et al. (2018). Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor. PubMed. Retrieved from [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

-

Valarmarthy, J., & Joshua, L. S. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry. Retrieved from [Link]

-

Li, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the Preparation Methods of Poly (P- Phenylene Benzodioxazole). Retrieved from [Link]

Sources

- 1. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 2-Pyridin-3-yl-benzooxazol-5-ylamine in Cancer Research

This is a comprehensive Application Note and Protocol Guide for 2-Pyridin-3-yl-benzooxazol-5-ylamine , designed for researchers investigating kinase signaling and antiproliferative mechanisms in cancer cell lines.

Targeting the PI3K/Akt Signaling Axis and Proliferative Pathways

Part 1: Introduction & Mechanism of Action

Product Overview

2-Pyridin-3-yl-benzooxazol-5-ylamine is a bioactive heterocyclic compound belonging to the benzoxazole class.[1][2][3][4][5][6][7] In oncology research, it serves as a critical chemical probe and fragment-based lead for targeting ATP-binding pockets of kinases, specifically within the Phosphoinositide 3-kinase (PI3K) family.

Unlike broad-spectrum cytotoxins, this compound is utilized to dissect specific signaling nodes. Its planar, heteroaromatic structure allows it to function as an ATP-competitive inhibitor , docking into the hinge region of kinase domains. Furthermore, the intrinsic fluorescence of the benzoxazole moiety allows for potential applications in cellular uptake imaging, although its primary utility remains in signal transduction modulation.

Mechanism of Action (MOA)

The compound exerts its antiproliferative effects primarily through the inhibition of the PI3K/Akt/mTOR signaling cascade .

-

Kinase Inhibition: The 2-(3-pyridyl) moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the PI3K catalytic subunit (p110).

-

Signal Blockade: Inhibition prevents the phosphorylation of PIP2 to PIP3.

-

Downstream Effect: This blockade abrogates the recruitment of Akt (Protein Kinase B) to the plasma membrane, preventing its phosphorylation at Thr308 and Ser473.

-

Phenotypic Outcome: Reduced Akt activity leads to G1/S cell cycle arrest and induction of intrinsic apoptosis via the Bad/Bax axis.

Pathway Visualization

The following diagram illustrates the specific intervention point of 2-Pyridin-3-yl-benzooxazol-5-ylamine within the PI3K/Akt pathway.

Caption: Schematic of PI3K/Akt pathway inhibition. The compound competitively inhibits PI3K, preventing Akt activation and shifting the balance from proliferation to apoptosis.

Part 2: Material Preparation & Handling

Safety Note: Treat as a potential hazardous substance. Wear PPE (gloves, lab coat, safety goggles).

| Parameter | Specification |

| Molecular Weight | 211.22 g/mol |

| Solubility | DMSO (up to 50 mM), Ethanol (low solubility), Water (Insoluble) |

| Storage (Powder) | -20°C (Desiccated), stable for 2 years |

| Storage (Solution) | -80°C (Avoid freeze-thaw cycles), stable for 3 months |

Solubilization Protocol (Stock Solution 10 mM)

-

Weigh 2.11 mg of 2-Pyridin-3-yl-benzooxazol-5-ylamine.

-

Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30 seconds until fully dissolved.

-

Aliquot into 50 µL volumes in amber microtubes (light sensitive).

-

Store at -20°C or -80°C.

Part 3: Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

Objective: Determine the IC50 value in cancer cell lines (e.g., MCF-7, PC-3, A549).

Reagents:

-

Target Cancer Cells (log phase)

-

Complete Culture Media (RPMI or DMEM + 10% FBS)

-

MTT Reagent (5 mg/mL) or CCK-8 Kit

-

DMSO

Procedure:

-

Seeding: Plate cells at 3,000–5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Prepare serial dilutions of the compound in culture media.

-

Recommended Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

-

Control: 0.1% DMSO (Vehicle).

-

-

Incubation: Treat cells for 48 or 72 hours .

-

Development:

-

Add 20 µL MTT (5 mg/mL) per well. Incubate for 3–4 hours.

-

Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot log(concentration) vs. % Viability to calculate IC50 using non-linear regression.

Western Blotting: Pathway Validation